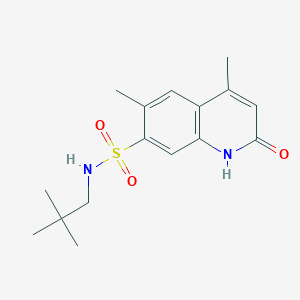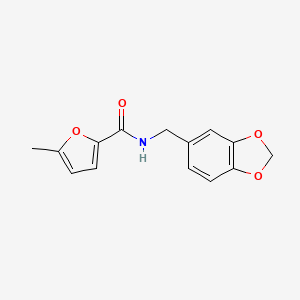![molecular formula C15H14ClN3O3 B5879905 N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea, commonly known as CENU, is a synthetic compound that has been used in scientific research for several decades. CENU is a member of the family of urea derivatives that have been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of CENU is not fully understood. However, it is believed to act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. CENU has also been shown to inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
CENU has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the expression of several genes involved in tumor growth and metastasis. In addition, CENU has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CENU is its broad-spectrum activity against cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and can be obtained in large quantities. However, CENU has some limitations for lab experiments. It is highly toxic and requires careful handling. In addition, CENU has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of CENU. One area of research is to investigate the potential of CENU as a therapeutic agent for cancer, viral, and bacterial infections. Another area of research is to develop new analogs of CENU with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, the mechanism of action of CENU needs to be further elucidated to fully understand its biological activity.
Méthodes De Synthèse
CENU is synthesized by reacting 3-nitroaniline with 3-chlorophenethyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization. The synthesis method of CENU is well-established, and the compound can be synthesized in large quantities with high purity.
Applications De Recherche Scientifique
CENU has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. CENU has also been investigated for its antiviral properties, particularly against herpes simplex virus and human immunodeficiency virus. In addition, CENU has been shown to exhibit antibacterial activity against several strains of bacteria.
Propriétés
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-12-4-1-3-11(9-12)7-8-17-15(20)18-13-5-2-6-14(10-13)19(21)22/h1-6,9-10H,7-8H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQHUNBAVOUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Chlorophenyl)ethyl]-3-(3-nitrophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)
